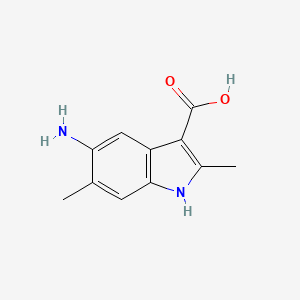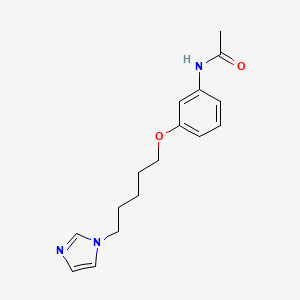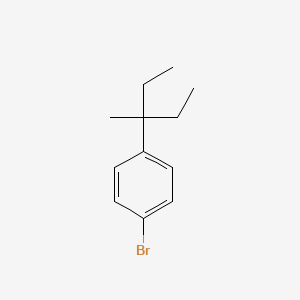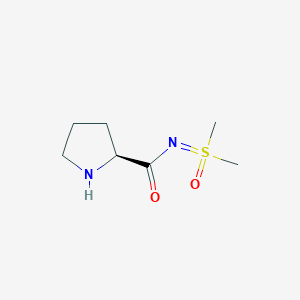
6-Iodo-2-phenylquinazolin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-phenyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-phenyl-1H-quinazolin-4-one typically involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with nitrogen nucleophiles. Common reagents used in this synthesis include formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide . The reaction conditions often involve refluxing the reactants in an appropriate solvent to facilitate the nucleophilic displacement mechanism.
Industrial Production Methods
While specific industrial production methods for 6-iodo-2-phenyl-1H-quinazolin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-phenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinazolinones can be formed.
Oxidation Products: Oxidation can lead to quinazolinone N-oxides.
Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.
Scientific Research Applications
6-Iodo-2-phenyl-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Chemical Biology: It serves as a tool compound for studying various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-iodo-2-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may act as a DNA intercalator, disrupting the replication process of cancer cells . The iodine atom and phenyl group contribute to its binding affinity and specificity towards target molecules. The compound can also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Iodoquinazolin-4-one: Lacks the phenyl group at the 2nd position.
2-Phenylquinazolin-4-one: Lacks the iodine atom at the 6th position.
6-Bromo-2-phenyl-1H-quinazolin-4-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
6-Iodo-2-phenyl-1H-quinazolin-4-one is unique due to the combined presence of the iodine atom and phenyl group, which enhances its chemical reactivity and potential biological activities. The iodine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its hydrophobic interactions with biological targets.
Properties
Molecular Formula |
C14H9IN2O |
|---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
6-iodo-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9IN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI Key |
BNZYLHTXHPIUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)





![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)




